molecular formula C9H5IO2 B13989156 2-Iodo-4H-1-benzopyran-4-one

2-Iodo-4H-1-benzopyran-4-one

Cat. No.: B13989156
M. Wt: 272.04 g/mol
InChI Key: MEYCYYFOVOERCT-UHFFFAOYSA-N
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Description

2-Iodo-4H-1-benzopyran-4-one is a specialized chromone derivative offered as a key chemical intermediate for advanced medicinal chemistry and drug discovery research. The benzopyran-4-one (chromone) scaffold is recognized as a privileged structure in drug discovery due to its diverse pharmacological profiles . This particular iodinated analog is of significant interest for use in cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the efficient synthesis of a wide array of 2-substituted benzopyran-4-one derivatives for structure-activity relationship (SAR) studies. Researchers are increasingly exploring 3-substituted benzopyran-4-one derivatives for their notable antiproliferative activities against various human cancer cell lines . The 2-iodo substituent provides a versatile synthetic handle to further functionalize this core structure, which has been identified as a potential cytotoxic agent . Furthermore, the benzopyran-4-one core is found in various compounds evaluated for a range of biological activities, including nonsteroidal antiestrogen research . This reagent provides a valuable and flexible starting point for constructing novel compounds for high-throughput screening and the development of targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5IO2

Molecular Weight

272.04 g/mol

IUPAC Name

2-iodochromen-4-one

InChI

InChI=1S/C9H5IO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H

InChI Key

MEYCYYFOVOERCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)I

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 4h 1 Benzopyran 4 One

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Iodo-4H-1-benzopyran-4-one serves as a versatile electrophilic partner in these transformations due to the reactive C-I bond. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. youtube.com This is followed by a transmetalation step with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. dergipark.org.tr

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govlibretexts.org this compound is an effective substrate for this reaction, coupling with various arylboronic acids to produce 2-aryl-4H-1-benzopyran-4-ones.

A mild and efficient method for this transformation utilizes a recyclable, heterogeneous 10% Palladium on carbon (Pd/C) catalyst. researchgate.net The reaction proceeds under aerobic conditions and employs inexpensive, low-toxicity reagents. researchgate.net The presence of a base is crucial for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle. libretexts.org

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 2-Iodocycloenones researchgate.net

ParameterCondition
Catalyst10% Pd(0)/C (5 mol%)
BaseSodium Carbonate (Na2CO3)
Solvent1:1 DME/H2O
Temperature25 °C
Substrates2-Iodocycloenones and Arylboronic Acids

This heterogeneous catalysis method offers significant advantages, including the elimination of ligands and simple removal of the catalyst by filtration. The Pd/C catalyst can be recovered and reused multiple times without a significant loss in yield, enhancing the practicality and environmental friendliness of the synthesis. researchgate.net

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. masterorganicchemistry.com This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of a mild base, often an amine like triethylamine. masterorganicchemistry.comdocbrown.info

In the context of this compound, the vinyl iodide moiety makes it a highly reactive substrate for this transformation, leading to the synthesis of 2-alkynyl-4H-1-benzopyran-4-ones. The reaction mechanism involves two interconnected catalytic cycles. docbrown.info In the palladium cycle, oxidative addition of the 2-iodochromone to the Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. docbrown.info This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product. docbrown.info

Copper-free Sonogashira variants have also been developed, which can be advantageous in synthesizing complex molecules where the presence of copper might be detrimental. masterorganicchemistry.com

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. youtube.comlibretexts.org this compound can react with various alkenes under Heck conditions to yield 2-alkenyl-4H-1-benzopyran-4-ones. The reaction typically shows a high degree of trans selectivity. libretexts.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst into the C-I bond of the chromone (B188151). youtube.com The resulting palladium(II) complex then coordinates with the alkene, which subsequently inserts into the palladium-carbon bond. youtube.com The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst from this species. youtube.com

Table 2: Typical Components of a Heck Reaction System youtube.comresearchgate.net

ComponentExamples
Palladium Catalyst/PrecursorPalladium(II) acetate (Pd(OAc)2), Palladium chloride (PdCl2), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
LigandTriphenylphosphine (PPh3)
BaseTriethylamine, Potassium carbonate, Sodium acetate
SolventDMF, NMP, Dioxane, Toluene

The intramolecular version of the Heck reaction is particularly useful for constructing ring systems and often exhibits high regio- and stereoselectivity. youtube.comnih.gov

The Stille reaction is a versatile cross-coupling reaction that joins an organotin compound (organostannane) with an organic electrophile, catalyzed by a palladium complex. masterorganicchemistry.com It is known for its tolerance of a wide array of functional groups, making it suitable for the synthesis of complex molecules. This compound can be coupled with various organostannanes (e.g., aryl-, vinyl-, or alkynylstannanes) to form the corresponding 2-substituted chromones.

The mechanism follows the standard catalytic cycle for palladium-catalyzed cross-couplings: oxidative addition of the 2-iodochromone to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and finally, reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. masterorganicchemistry.com A key advantage of organostannanes is their stability to air and moisture. masterorganicchemistry.com However, a significant drawback is the high toxicity of tin compounds. masterorganicchemistry.com

The efficiency and selectivity of the aforementioned cross-coupling reactions are highly dependent on the catalytic system employed, particularly the choice of palladium source and ligands.

Palladium Precursors : Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. dergipark.org.trlibretexts.org These Pd(II) or Pd(0) sources generate the active Pd(0) catalyst in situ.

Ligands : Phosphine ligands are crucial components of the catalytic system. They stabilize the palladium catalyst, influence its reactivity, and can control selectivity.

Electron-rich and bulky ligands , such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), often accelerate the oxidative addition and reductive elimination steps, leading to higher catalytic activity. docbrown.info For instance, the combination of Pd₂(dba)₃ with P(t-Bu)₃ is highly effective for Suzuki couplings at room temperature. libretexts.org

The steric and electronic properties of ligands can be tuned to achieve specific outcomes. For example, using bulky ligands like XPhos can alter the regioselectivity of a reaction compared to less bulky ligands.

In some cases, ligandless catalysis or catalysis with heterogeneous systems like Pd/C can be achieved, simplifying the reaction procedure and purification. researchgate.net

The development of specialized ligands and pre-catalysts has been a major focus in advancing cross-coupling methodology, enabling reactions to proceed under milder conditions and with a broader range of substrates.

Nucleophilic Substitution Reactions

The C-2 position of this compound is electrophilic and susceptible to attack by nucleophiles, resulting in the displacement of the iodide ion, which is a good leaving group. This allows for the introduction of a variety of heteroatom-based functional groups.

The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism, where the nucleophile attacks the electrophilic carbon, leading to the formation of a new bond and the simultaneous breaking of the carbon-iodine bond.

Common nucleophiles that can be employed include:

Amines : Primary and secondary amines can react with this compound to form 2-amino-4H-1-benzopyran-4-ones. The reaction can sometimes lead to a mixture of products due to the potential for the newly formed amine product to act as a nucleophile itself, leading to over-alkylation. nih.govdocbrown.info Using a large excess of the starting amine can help favor the formation of the primary substitution product. masterorganicchemistry.com

Thiols : Thiols are highly nucleophilic, especially in their deprotonated thiolate form. Thiolates, generated by treating a thiol with a base, readily react with electrophiles like this compound to form 2-(alkylthio)- or 2-(arylthio)-4H-1-benzopyran-4-ones (thioethers).

Alkoxides : Alkoxides, the conjugate bases of alcohols, are strong nucleophiles that can displace the iodide to form 2-alkoxy-4H-1-benzopyran-4-ones (ethers). libretexts.org This reaction, an analogue of the Williamson ether synthesis, typically requires anhydrous conditions as alkoxides are also strong bases. nih.gov

The efficiency of these substitution reactions depends on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

Reactions with Azoles (e.g., Imidazole (B134444), Pyrazole, Indazole)

The reaction of iodochromones with N-nucleophiles like azoles proceeds via a Michael-type conjugate addition. Research on 3-iodochromone, a structural isomer of the title compound, reveals that it readily reacts with azoles such as imidazole, pyrazole, and indazole in the presence of a base like potassium carbonate. semanticscholar.orgclockss.org The reaction mechanism involves the initial attack of the azole nitrogen at the electron-deficient C-2 position of the chromone ring. This is followed by the elimination of hydrogen iodide, leading to the formation of 2-(N-azolyl)chromones in high yields. clockss.org

This reactivity pattern suggests that this compound would undergo a similar reaction, with the nucleophilic attack occurring at the C-3 position, followed by elimination to yield 3-(N-azolyl)chromones. The reaction is generally efficient, with various azoles providing the corresponding substituted chromones as the sole products in good yields. clockss.org

Reactions with Mercaptoazoles

When iodochromones react with S-nucleophiles like mercaptoazoles, the reaction pathway is distinct from that of N-nucleophiles. Studies on 3-iodochromone show that its reaction with mercaptoazoles, such as 2-mercaptobenzimidazole, in the presence of potassium carbonate, yields primarily 3-azolylthiochromones. clockss.org This indicates a direct nucleophilic substitution at the carbon bearing the iodine atom, rather than a conjugate addition at the C-2 position.

Interestingly, with certain mercaptoazoles, a subsequent intramolecular cyclization can occur. For instance, the reaction of 3-iodochromone with 2-mercaptobenzimidazole produces not only the direct substitution product, 3-(1H-benzimidazol-2-ylthio)chromone, but also a rearranged benzimidazo[2,1-b]thiazole derivative as the major product. clockss.org The formation of this fused system is believed to proceed through the initial thioether, which then undergoes an intramolecular nucleophilic attack by the imidazole nitrogen onto the C-2 position of the chromone ring, followed by dehydration. clockss.org The product ratio can be influenced by the electronic properties of the benzimidazole ring. clockss.org

The reaction of 3-iodochromone with various mercaptoazoles is summarized in the table below.

NucleophileProduct(s)Yield (%)Reference
2-Mercaptoimidazole3-(1H-Imidazol-2-ylthio)chromone & Imidazo[2,1-b]thiazole derivative18 & 62 clockss.org
2-Mercaptobenzimidazole3-(1H-Benzimidazol-2-ylthio)chromone & Benzimidazo[2,1-b]thiazole derivative28 & 60 clockss.org
2-Mercapto-1-methylimidazole3-(1-Methyl-1H-imidazol-2-ylthio)chromone91 clockss.org
3-Mercapto-1,2,4-triazole3-(1H-1,2,4-Triazol-3-ylthio)chromone83 clockss.org

Regioselectivity and Product Distribution in Nucleophilic Additions

The regioselectivity of nucleophilic attack on the iodochromone scaffold is highly dependent on the nature of the nucleophile.

N-Nucleophiles (Azoles): These nucleophiles preferentially attack the C-2 position in 3-iodochromone in a conjugate addition-elimination pathway. clockss.org This is attributed to the "hard" nature of the nitrogen nucleophile, which favors addition to the β-carbon of the enone system.

S-Nucleophiles (Mercaptoazoles): These "soft" nucleophiles favor direct substitution at the C-3 position, displacing the iodide leaving group. clockss.org This suggests that for this compound, direct substitution at C-2 would be the expected pathway for soft nucleophiles.

Product Distribution: The distribution of products is also influenced by the potential for subsequent intramolecular reactions. As seen with 2-mercaptobenzimidazole, the initially formed substitution product can rearrange to a more stable, fused heterocyclic system. clockss.org The electron density on the nucleophile plays a crucial role; more electron-rich amines tend to promote ring-contraction products, forming benzofuranone derivatives instead of simple substitution products. semanticscholar.org

Cascade Reactions and Annulation Strategies

The iodochromone scaffold is an excellent substrate for cascade and annulation reactions, enabling the rapid construction of complex, fused heterocyclic systems.

Copper-Promoted Cascade Reactions

Copper catalysis is instrumental in mediating cascade reactions involving iodochromones. These reactions often involve the formation of multiple bonds in a single operation. For example, a copper-catalyzed synthesis of chromeno[2,3-d]imidazol-9(1H)-ones has been developed from 3-iodochromones and amidines. scite.ai This tandem reaction involves a copper-catalyzed aerobic C-H intramolecular cycloetherification. Similarly, copper(II) oxide promotes the cascade reaction of 2-amino-3-iodo-4H-chromen-4-ones with secondary amines and carbon disulfide to form 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. nih.gov This process involves an Ullmann coupling followed by intramolecular nucleophilic addition and elimination. nih.gov

Formation of Fused Heterocyclic Systems (e.g., Chromeno[2,3-d]thiazol-9-ones)

Annulation strategies using iodochromones provide efficient pathways to tricyclic fused systems, which are prevalent in pharmacologically active molecules. nih.gov A notable example is the synthesis of the chromeno[2,3-d]thiazole scaffold. A copper-promoted cascade reaction between 2-amino-3-iodochromones, amines, and carbon disulfide yields 2-amino-9H-chromeno[2,3-d]thiazol-9-ones in moderate to good yields. nih.govrsc.org This one-pot synthesis is highly efficient for building a library of chromone-fused thiazole (B1198619) derivatives. nih.gov

Electrophilic and Radical Transformations

While nucleophilic reactions at the pyrone ring are dominant, the iodochromone scaffold can also undergo electrophilic and radical transformations, although these are less commonly reported.

Electrophilic Transformations: The benzene (B151609) ring of the 4H-1-benzopyran-4-one system can undergo electrophilic aromatic substitution. The existing benzo-γ-pyrone ring is a deactivating system, directing incoming electrophiles primarily to the 6- and 8-positions. The iodine atom at the C-2 position would further influence the reactivity through its inductive and weak resonance effects. Specific studies on the electrophilic substitution of this compound are not widely documented, but reactions such as nitration or halogenation would be expected to occur on the benzene portion of the molecule under forcing conditions.

Radical Transformations: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, suggesting potential for radical reactivity. This could be initiated by heat or light, potentially in the presence of a radical initiator like AIBN or via single-electron transfer (SET) processes. libretexts.orgnih.gov While specific radical reactions involving this compound are not detailed in the available literature, related studies on 4-hydroxycoumarins show they can participate in SET-based radical processes to form C-C bonds at the 3-position upon photoexcitation. nih.gov This suggests that the C-I bond in 2-iodochromone could serve as a radical precursor for transformations such as atom transfer radical addition or cyclization reactions.

Ring-Opening and Degradation Pathways

The chromone ring system, while aromatic in the benzene portion, possesses a reactive γ-pyrone ring that is susceptible to nucleophilic attack. The primary site for nucleophilic addition is the C-2 position, which is electrophilic due to the influence of the adjacent ring oxygen and the conjugated carbonyl group at C-4. researchgate.netresearchgate.net This attack leads to the cleavage of the C2-O1 bond and subsequent opening of the pyrone ring.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu-) adds to the C-2 carbon of the chromone.

Ring Opening: The tetrahedral intermediate formed collapses, leading to the scission of the pyrone ring to form a phenolate intermediate. This intermediate typically exists as a more stable enolate or β-dicarbonyl-type species. researchgate.net

Further Transformation: The ring-opened intermediate can then undergo various subsequent reactions, including protonation, decarboxylation (if a carboxyl group is present), or recyclization to form different heterocyclic systems, depending on the nature of the nucleophile and the reaction conditions. researchgate.net

The presence of electron-withdrawing groups on the chromone scaffold can significantly enhance the electrophilicity of the C-2 position, thereby facilitating the ring-opening reaction. researchgate.netresearchgate.net Various carbon and nitrogen-based nucleophiles have been shown to effectively open the chromone ring. researchgate.net

The table below summarizes the outcomes of nucleophilic attack on the general chromone scaffold by different types of nucleophiles.

Nucleophile TypeExample NucleophileGeneral Reaction Outcome on Chromone Scaffold
Nitrogen Nucleophiles (Primary Amines)Alkylamines, AnilinesRing-opening to form enaminones (β-amino-α,β-unsaturated ketones). researchgate.net
Nitrogen Nucleophiles (Secondary Amines)Piperidine, MorpholineSimilar formation of enaminones after ring-opening. researchgate.net
Nitrogen Nucleophiles (Hydrazines)Hydrazine, PhenylhydrazineRing-opening followed by cyclization to yield pyrazole derivatives.
Carbon NucleophilesMalononitrile, Grignard ReagentsAttack at C-2 or C-4 can lead to ring-opened products or addition products, which may subsequently rearrange or cyclize. researchgate.net
Oxygen Nucleophiles (Hydroxide)Sodium Hydroxide (NaOH)Ring-opening to form a 2-hydroxyacylphenone derivative. researchgate.net

The solvent in which a reaction is conducted can exert a profound influence on its rate, selectivity, and even the nature of the products formed. For reactions involving the chromone scaffold, particularly nucleophilic addition and ring-opening, solvent effects are critical in stabilizing intermediates and transition states.

The polarity and protic nature of the solvent are key factors.

Polar Protic Solvents (e.g., ethanol, water): These solvents can stabilize charged intermediates, such as the phenolate formed during the ring-opening of the chromone nucleus, through hydrogen bonding. This stabilization can facilitate the initial nucleophilic attack and the subsequent ring-opening step. However, these solvents can also solvate the nucleophile, potentially reducing its reactivity. The use of ethanol can lead to red-shifted emission bands in some chromone derivatives due to strong charge transfer properties and solvatochromism. researchgate.net

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents can effectively solvate cations but are less effective at solvating anions. This can lead to a "naked," more reactive nucleophile, potentially increasing the rate of the initial attack on the C-2 position. The choice of solvent can thus be used to modulate the reaction pathway. For instance, certain syntheses of chromones are performed in acetonitrile (B52724). researchgate.net

Nonpolar Solvents (e.g., toluene, hexane): Reactions in nonpolar solvents are generally slower if charged species are involved in the rate-determining step. However, they may be preferred for reactions where the accumulation of charged intermediates is undesirable.

The table below illustrates the potential influence of different solvent types on the reaction pathways of the general chromone scaffold.

Solvent TypeKey PropertiesPotential Influence on Chromone Ring-Opening
Polar Protic (e.g., Ethanol, Water)High dielectric constant, hydrogen bond donor.Stabilizes the phenolate intermediate, potentially accelerating ring-opening. May decrease nucleophilicity via solvation of the nucleophile.
Polar Aprotic (e.g., DMF, Acetonitrile)High dielectric constant, no hydrogen bond donation.Enhances nucleophilicity by poorly solvating anions, potentially accelerating the initial attack at C-2.
Nonpolar Aprotic (e.g., Toluene, Benzene)Low dielectric constant.Generally disfavors reactions involving charged intermediates or transition states, leading to slower reaction rates.

Advanced Spectroscopic and Structural Elucidation of 2 Iodo 4h 1 Benzopyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. compoundchem.com By analyzing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, chemists can deduce the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their proximity to one another. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Protons in electron-poor environments are "deshielded" and appear at a lower field (higher ppm value), while those in electron-rich environments are "shielded" and appear at a higher field (lower ppm value). libretexts.org

For 2-Iodo-4H-1-benzopyran-4-one, the ¹H NMR spectrum is expected to show signals corresponding to the vinylic proton and the four protons on the aromatic ring. The vinylic proton at position 3 (H-3) is anticipated to appear as a singlet, given the absence of adjacent protons. Its chemical shift would be influenced by the adjacent carbonyl group and the iodine atom at C-2. The four aromatic protons (H-5, H-6, H-7, H-8) would resonate in the typical aromatic region (approximately 6.5-8.0 ppm), with their specific shifts and coupling patterns (doublets, triplets, or multiplets) determined by their position on the benzene (B151609) ring and their coupling to neighboring protons. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~6.5 - 7.5Singlet (s)
H-5~7.8 - 8.2Doublet of doublets (dd)
H-6~7.0 - 7.5Triplet of doublets (td)
H-7~7.5 - 7.9Triplet of doublets (td)
H-8~7.2 - 7.6Doublet of doublets (dd)

Note: Predicted values are estimates based on typical chemical shift ranges and substituent effects.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift range for ¹³C NMR is much broader than for ¹H NMR, typically 0-220 ppm, which allows for the resolution of individual carbon signals. oregonstate.eduoregonstate.edu The spectrum for this compound is expected to display nine distinct signals, one for each unique carbon atom.

The carbonyl carbon (C-4) is the most deshielded and will appear furthest downfield, typically in the 170-190 ppm range for a ketone within a conjugated system. libretexts.org The carbons of the aromatic ring will resonate between approximately 125 and 150 ppm. libretexts.org The vinylic carbons, C-2 and C-3, will also appear in the sp² region. The C-2 carbon, being directly bonded to the highly electronegative iodine atom, is expected to be significantly shifted. Quaternary carbons, such as C-4a and C-8a, often show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~90 - 100
C-3~140 - 150
C-4~175 - 185
C-4a~120 - 130
C-5~125 - 135
C-6~120 - 130
C-7~130 - 140
C-8~115 - 125
C-8a~150 - 160

Note: Predicted values are estimates based on typical chemical shift ranges and known substituent effects.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for definitively assigning complex structures. These techniques correlate signals from different nuclei to reveal through-bond connectivity. youtube.com

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, a COSY spectrum would reveal the connectivity within the aromatic ring, showing cross-peaks between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov This allows for the unambiguous assignment of carbon signals for all protonated carbons (C-3, C-5, C-6, C-7, and C-8) by linking the known proton shifts to their corresponding carbon shifts.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J coupling). sdsu.edunih.gov HMBC is critical for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the vinylic H-3 to the carbonyl C-4 and the iodinated C-2.

Correlations from the aromatic proton H-5 to the carbonyl C-4 and carbon C-4a.

Correlations from various aromatic protons to the quaternary carbons C-4a and C-8a, confirming the fusion of the two rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of a compound's unique elemental formula, distinguishing it from other molecules that may have the same nominal mass (isobars). pnnl.gov For this compound, HRMS would be used to confirm its elemental composition of C₉H₅IO₂. The experimentally measured mass would be compared to the theoretical (exact) mass calculated from the most abundant isotopes of its constituent elements.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₅IO₂
Theoretical Exact Mass271.9334 u
Expected Ion (e.g., [M+H]⁺)272.9412 u

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. nih.gov In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. These ions are then guided into the mass analyzer.

A Time-of-Flight (TOF) mass analyzer measures the time it takes for ions to travel a fixed distance to a detector. Lighter ions travel faster and arrive sooner than heavier ions, allowing for the separation of ions based on their mass-to-charge ratio. The combination of ESI with a TOF analyzer (ESI-TOF) is a powerful tool for obtaining high-resolution mass data. nih.gov For this compound, this technique would be expected to generate a prominent signal for the protonated molecule, [M+H]⁺, allowing for the accurate mass determination described in the HRMS section.

Elucidation of Fragmentation Pathways

The study of fragmentation patterns in mass spectrometry provides significant insights into the structure of a molecule. For this compound, the fragmentation upon electron ionization is predicted to be guided by the inherent stability of the chromone (B188151) core and the presence of the iodine substituent. The molecular ion (M•+) would be readily observed due to the stability of the aromatic system.

A primary and characteristic fragmentation pathway for chromone derivatives is the Retro-Diels-Alder (RDA) reaction. researchgate.netwisdomlib.orgresearchgate.net This process involves the cleavage of the pyranone ring. For this compound, the RDA reaction would lead to the formation of a radical cation of iodoacetylene and a neutral fragment corresponding to salicylaldehyde.

Other significant fragmentation pathways would involve the iodine atom. The initial loss of the iodine radical (•I) is a highly probable event, leading to a stable benzopyranone cation. Subsequent fragmentation of this ion would likely involve the loss of a carbon monoxide (CO) molecule, a common fragmentation for cyclic ketones, resulting in a benzofuran (B130515) cation. Further fragmentation could proceed through the cleavage of the benzofuran ring.

The key predicted fragmentation steps are:

Initial Ionization: Formation of the molecular ion [M]•+.

Loss of Iodine: Cleavage of the C-I bond to yield [M-I]+.

Loss of Carbon Monoxide: Expulsion of CO from the [M-I]+ fragment to form a benzofuran cation.

Retro-Diels-Alder (RDA) Reaction: Cleavage of the heterocyclic ring to produce characteristic fragments.

Proposed Fragment Ionm/z (mass/charge ratio)Proposed Neutral Loss
[C9H5IO2]•+ (Molecular Ion)272-
[C9H5O2]+145•I
[C8H5O]+117•I, CO
[C7H5O2]•+121C2HI
[C2HI]•+152C7H5O2

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. utdallas.edu For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. researchgate.netmdpi.comnih.govmdpi.com

The most prominent absorption band is anticipated to be the stretching vibration of the carbonyl group (C=O) of the γ-pyrone ring, typically appearing in the region of 1650-1630 cm⁻¹. The exact position is influenced by conjugation with the benzene ring and the double bond within the pyrone ring. The spectrum would also feature strong bands corresponding to the aryl-alkyl ether C-O-C stretching vibrations, expected around 1250-1200 cm⁻¹ (asymmetric) and 1100-1050 cm⁻¹ (symmetric).

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic benzene ring and the pyrone ring would appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretch
Carbonyl (C=O)1650-1630Stretch
Aromatic/Vinyl C=C1600-1450Stretch
Aryl Ether (C-O-C)1250-1200 (asym), 1100-1050 (sym)Stretch
C-I600-500Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the conjugated system of the benzopyranone core. mdpi.com

The spectrum is predicted to show two main absorption bands, which are characteristic of chromone derivatives. These correspond to π → π* and n → π* electronic transitions. libretexts.orgmsu.eduutoronto.ca

Band I (π → π* transition): This high-intensity absorption is expected at a longer wavelength, typically in the range of 280-320 nm. It arises from the electronic transition involving the entire conjugated system, including the benzene ring fused to the pyrone ring.

Band II (π → π* transition): A second, often more intense, π → π* transition is expected at a shorter wavelength, around 240-260 nm.

n → π* transition: A lower intensity absorption, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is also expected. This band is often observed as a shoulder on the longer wavelength π → π* band.

The presence of the iodine atom, a halogen, may cause a bathochromic (red) shift in the absorption maxima due to its electron-donating resonance effect and its influence on the molecular orbitals. docbrown.info

Transition TypeExpected λmax (nm)Description
π → π* (Band I)280-320Transition involving the extended conjugated system.
π → π* (Band II)240-260Transition within the benzoyl system.
n → π*>300 (often a shoulder)Low-intensity transition of a carbonyl non-bonding electron.

X-ray Crystallography for Solid-State Structure Determination

The benzopyranone core is expected to be essentially planar, as this maximizes the conjugation between the benzene and pyrone rings. The iodine atom at the 2-position would lie in this plane. In the solid state, intermolecular interactions would play a crucial role in the crystal packing. A significant interaction could be halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with an electronegative atom, such as the carbonyl oxygen of a neighboring molecule. This type of interaction is known to influence the crystal packing of halogenated organic compounds.

The unit cell parameters and space group would be determined from the diffraction pattern, providing a complete picture of the crystal's symmetry and the arrangement of molecules within it.

Structural ParameterExpected Observation
Molecular GeometryLargely planar benzopyranone ring system.
Key Bond LengthsC=O (~1.22 Å), C-I (~2.10 Å), C-O (ether, ~1.36 Å).
Crystal PackingInfluenced by π-π stacking of the aromatic rings and potential C-I···O halogen bonding.
ConformationThe planarity of the ring system would be the dominant conformational feature.

Theoretical and Computational Chemistry Studies on 2 Iodo 4h 1 Benzopyran 4 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of molecular properties based on the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For 2-Iodo-4H-1-benzopyran-4-one, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties, such as the distribution of electron density, dipole moment, and atomic charges. These properties are crucial for understanding the molecule's polarity and how it might interact with other molecules. Studies on various chromone (B188151) derivatives have successfully used DFT to understand their structure and electronic characteristics.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. A study on the parent molecule, 4H-1-benzopyran-4-one, utilized ab initio methods such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) alongside DFT to investigate its reaction mechanisms. For this compound, these methods could provide a highly accurate description of its electronic structure and energy, serving as a benchmark for other computational techniques.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the benzopyranone core of this compound is largely rigid, computational methods could be used to predict the preferred orientation of the iodine atom relative to the ring and to calculate the energy barriers for any possible rotations, thus predicting the most stable conformer.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. This framework is essential for predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor.

The LUMO is the innermost empty orbital and acts as an electron acceptor.

For this compound, the energy and shape of the HOMO and LUMO would be calculated. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. The locations of the HOMO and LUMO on the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

OrbitalDescriptionPredicted Role in Reactivity
HOMO Highest Occupied Molecular OrbitalElectron-donating regions; sites susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting regions; sites susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. It is plotted onto the electron density surface and color-coded to indicate electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, an MEP analysis would visually identify the most reactive sites. It is expected that the region around the carbonyl oxygen would be electron-rich (red), making it a site for electrophilic interaction. The iodine atom, due to its ability to form halogen bonds, might present a region of positive potential (a σ-hole), which would also be a key reactive site.

Electronic Descriptors

The electronic structure of a molecule is fundamental to its reactivity and interactions. Computational chemistry provides powerful tools to quantify various electronic descriptors, offering insights into the molecule's behavior. For this compound and its analogs, descriptors such as dipole moment, electronegativity, and chemical potential are crucial in understanding their chemical properties.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, studies on similar chromone derivatives provide valuable information. For instance, in a Quantitative Structure-Activity Relationship (QSAR) study on a series of 3-iodochromone derivatives, the descriptor "ZCompDipole" (the Z-component of the dipole moment) was identified as a significant factor influencing their fungicidal activity. frontiersin.orgnih.govnih.gov This highlights the importance of the molecule's polarity and charge distribution in its biological interactions.

Generally, the dipole moment of a molecule is a measure of the separation of positive and negative charges. In this compound, the electronegative oxygen and iodine atoms would create a significant dipole moment, influencing its solubility and ability to interact with polar molecules.

Electronegativity, a measure of an atom's ability to attract shared electrons, and chemical potential, the tendency of a substance to undergo chemical change, are also key descriptors. Computational methods like Density Functional Theory (DFT) are routinely used to calculate these properties, which are essential for predicting the reactivity of different sites within the molecule. d-nb.info For this compound, the electrophilic character of the carbonyl carbon and the potential for interactions at the iodine-substituted position are of particular interest.

Table 1: Key Electronic Descriptors and Their Significance

DescriptorSignificance
Dipole Moment (µ) Influences solubility, intermolecular interactions, and binding to biological targets. A non-zero dipole moment indicates an uneven distribution of electron density.
Electronegativity (χ) Determines the polarity of covalent bonds and the direction of charge transfer in reactions.
Chemical Potential (μ) Indicates the molecule's tendency to gain or lose electrons, providing insight into its reactivity in chemical and biological systems.

Mechanistic Computational Studies

Computational chemistry is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. For this compound, mechanistic computational studies would focus on understanding how the molecule participates in chemical reactions, including the identification of reaction pathways, transition states, and the energetics of these processes.

Elucidation of Reaction Pathways and Transition States

A reaction pathway, or reaction coordinate, describes the energetic changes as reactants are converted into products. youtube.com Computational methods can map out this pathway, identifying key intermediates and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and represents the fleeting molecular configuration at the peak of the activation energy barrier. youtube.comwikipedia.orgdalalinstitute.com

For this compound, potential reactions of interest for computational study could include nucleophilic attack at the carbonyl carbon, electrophilic aromatic substitution on the benzene (B151609) ring, or reactions involving the carbon-iodine bond. A computational study would involve geometry optimization of the reactants, products, and any intermediates, followed by a search for the transition state structure connecting them. The nature of the transition state is often characterized by the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.comwikipedia.orgdalalinstitute.com

While specific mechanistic studies on this compound are not prominent in the available literature, computational investigations of reactions involving the broader class of chromones have been performed. These studies provide a framework for how such analyses would be conducted. For example, a study on the three-component reaction of 3-formyl-6-methylchromone (B1298627) utilized DFT calculations to explore different potential reaction paths and the stability of intermediates. acs.org

Activation Energy Barriers and Rate-Determining Steps

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. libretexts.orglibretexts.org It represents the energy difference between the reactants and the transition state. libretexts.orglibretexts.org A higher activation energy barrier corresponds to a slower reaction rate.

In the context of this compound, calculating the activation energy barriers for various potential reaction pathways would allow for predictions of the most favorable reaction products under different conditions. For instance, comparing the activation energies for nucleophilic attack at different sites on the molecule would reveal the most likely site of reaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery and materials science for predicting the activity of new compounds and for guiding the design of molecules with desired properties.

Descriptor Selection and Model Generation (e.g., MLR, PCR, PLS)

The foundation of any QSAR/QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.

A comprehensive 2D-QSAR analysis was performed on a series of twenty-one 3-iodochromone derivatives to investigate their fungicidal activity. frontiersin.orgnih.govnih.gov In this study, a variety of descriptors were calculated, and statistical methods were employed to select those that best correlated with the observed biological activity.

Once the relevant descriptors are identified, a mathematical model is generated to relate these descriptors to the activity. Several statistical methods are commonly used for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity) and a set of independent variables (descriptors). nih.govresearchgate.netresearchgate.netmdpi.com

Principal Component Regression (PCR): PCR is used when the descriptors are highly correlated (multicollinearity). It first transforms the descriptors into a smaller set of uncorrelated principal components, which are then used in a linear regression model. nih.govresearchgate.netresearchgate.net

Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when there are many, and often correlated, descriptors. It finds a set of latent variables that maximizes the covariance between the descriptors and the activity. nih.govresearchgate.netresearchgate.net

In the study of 3-iodochromone derivatives, all three of these methods (MLR, PCR, and PLS) were used to generate QSAR models. frontiersin.orgnih.govnih.gov The descriptors found to be most influential on the fungicidal activity included DeltaEpsilonC, T_2_Cl_6, T_2_F_6, T_T_F_3, and ZCompDipole. frontiersin.orgnih.govnih.gov

Table 2: QSAR Model Generation Techniques

TechniqueDescription
Multiple Linear Regression (MLR) A statistical method that uses several explanatory variables to predict the outcome of a response variable.
Principal Component Regression (PCR) A regression analysis technique that is based on principal component analysis. It is useful when the independent variables are highly correlated.
Partial Least Squares (PLS) A statistical method that finds a linear regression model by projecting the predicted variables and the observable variables to a new space.

Predictive Power and Statistical Validation of Models

A crucial aspect of QSAR modeling is the validation of the generated models to ensure their predictive power and robustness. A model that fits the training data well but fails to predict the activity of new compounds is of little practical use.

Several statistical parameters are used to assess the quality of a QSAR model:

Correlation Coefficient (r²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). A value closer to 1 indicates a better fit.

Cross-validated Correlation Coefficient (q²): This is a measure of the model's predictive ability, typically determined using a leave-one-out (LOO) cross-validation procedure. A higher q² value suggests better predictive power.

Predicted R² (r²_pred): This parameter assesses the predictive power of the model on an external test set of compounds that were not used in the model development.

In the QSAR study of 3-iodochromone derivatives, the MLR model was found to be the most statistically significant. frontiersin.orgnih.govnih.gov The model exhibited a high correlation coefficient (r² = 0.943), a strong cross-validated correlation coefficient (q² = 0.911), and good predictive ability on an external test set (r²_pred = 0.837). frontiersin.orgnih.govnih.gov These robust statistical parameters indicate that the developed QSAR model is reliable and can be used to predict the fungicidal activity of new 3-iodochromone derivatives with a high degree of confidence.

Table 3: Statistical Validation Parameters for the MLR Model of 3-Iodochromone Derivatives

ParameterValueSignificance
0.943High correlation, indicating a good fit of the model to the training data.
0.911Excellent internal predictive power, as determined by leave-one-out cross-validation.
r²_pred 0.837Strong external predictive ability on an independent test set.

Data sourced from the QSAR study on 3-iodochromone derivatives. frontiersin.orgnih.govnih.gov

Identification of Structural Descriptors Influencing Activity

The biological activity of chromone derivatives, including this compound, is intrinsically linked to their three-dimensional structure and electronic properties. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in identifying the key molecular features, or "structural descriptors," that govern these activities. nih.govnih.gov These descriptors provide insight into how modifications to the chromone scaffold can enhance or diminish its biological efficacy.

For the benzopyran class of compounds, several descriptors have been shown to be critical. nih.gov These include both two-dimensional (2D) descriptors, such as physicochemical properties, and three-dimensional (3D) descriptors derived from the molecule's conformation. nih.govnih.gov

Key Physicochemical and Electronic Descriptors:

Hydrophobicity and Lipophilicity: The distribution of a molecule between aqueous and lipid environments is a crucial factor for its pharmacokinetic profile. Studies on benzopyranes have shown a correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution of a molecule, providing information on its chemical reactivity and potential for intermolecular interactions. d-nb.info Regions of negative potential are susceptible to electrophilic attack, while positive regions indicate sites for nucleophilic attack. These maps help in understanding how the molecule might interact with a biological target. d-nb.info

Electrophilicity Index and Energy Gap: The energy gap (difference between the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the electrophilicity index are quantum chemical descriptors that relate to a molecule's stability and reactivity. d-nb.info A smaller energy gap and a higher electrophilicity index are often associated with higher biological activity in chromone derivatives. d-nb.info

Pharmacophoric Features: 3D-QSAR studies help to identify the specific spatial arrangement of features necessary for biological activity. For benzopyran analogues, a common pharmacophore model includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups. nih.govnih.gov The precise distances between these features are critical for optimal interaction with a target receptor. The activity of these compounds can be significantly influenced by the distance of a hydrogen-bond donor or a hydrophobic feature from specific steric hotspots within the molecule. nih.govnih.gov

Table 1: Key Structural Descriptors and Their Potential Influence on the Activity of this compound

Descriptor CategorySpecific DescriptorPotential Influence on Biological Activity
Topological Molecular WeightInfluences absorption and distribution properties.
Number of Rotatable BondsAffects conformational flexibility and binding entropy.
Electronic Dipole MomentGoverns orientation in and strength of polar interactions.
Molecular Electrostatic Potential (MEP)Identifies regions for hydrogen bonding and other electrostatic interactions with a target. d-nb.info
HOMO-LUMO Energy GapCorrelates with chemical reactivity and molecular stability; a smaller gap may suggest higher reactivity. d-nb.info
Hydrophobic LogP (Partition Coefficient)Crucial for membrane permeability and reaching hydrophobic binding pockets.
Hydrophobic Surface AreaCorrelates with binding affinity in hydrophobic pockets and can influence P-gp inhibition. nih.govnih.gov
Steric/3D Molecular Volume/Surface AreaDetermines the fit within a receptor's binding site.
Pharmacophore Features (H-bond donors/acceptors, hydrophobic centers)The specific spatial arrangement is critical for ligand-receptor recognition and binding. nih.govnih.gov
Specific Atom Contribution Halogen Bond Donor (Iodine)The iodine atom can form specific halogen bonds with electron-donating residues in a target protein, enhancing binding affinity.

In Silico Modeling for Biological Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict the interactions between a small molecule, such as this compound, and a biological target. These methods are essential in modern drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and predicting pharmacokinetic properties, thereby reducing the time and cost associated with experimental screening. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is instrumental in understanding the binding mode of this compound at a molecular level. The process involves placing the ligand into the active site of a target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nih.gov

For chromone derivatives, docking studies have been successfully employed to investigate their interactions with various targets, including enzymes like aromatase and protein kinases. nih.gov In a typical simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then docked into the defined binding site.

The simulation predicts key interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: The carbonyl oxygen at the C4-position of the benzopyranone ring is a potent hydrogen bond acceptor.

Hydrophobic Interactions: The fused benzene ring provides a large hydrophobic surface that can interact with nonpolar amino acid residues in the active site.

π-π Stacking: The aromatic system of the chromone core can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonding: The iodine atom at the C2-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.

The output of a docking simulation includes a binding energy score (e.g., in kcal/mol), which ranks the stability of the predicted poses. A lower binding energy generally indicates a more favorable and stable interaction. nih.gov

Table 2: Illustrative Molecular Docking Results for a Chromone Derivative

ParameterDescriptionExample Value
Target Protein PDB ID of the biological target3EQM (Human Aromatase)
Binding Energy Estimated free energy of binding (lower is better)-8.5 kcal/mol
Interacting Residues Amino acids in the active site that form key interactionsPhe424, Phe381, His308, Glu394 mdpi.com
Hydrogen Bonds Specific donor-acceptor pairsCarbonyl oxygen with backbone NH of a residue
Hydrophobic Interactions Residues forming van der Waals contactsLeucine, Valine, Isoleucine
π-π Interactions Aromatic residues involved in stackingPhenylalanine, Tyrosine

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

While a compound may show high activity against a biological target, its success as a drug depends on its pharmacokinetic profile. In silico ADME prediction models are used to assess these properties early in the drug discovery process. researchgate.net These models use the chemical structure of a compound like this compound to estimate various physicochemical and pharmacokinetic parameters.

Key ADME parameters predicted computationally include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted to assess oral bioavailability. Lipinski's "Rule of Five" is often used as an initial filter for drug-likeness, evaluating properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. researchgate.net

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target, while BBB permeability is crucial for drugs targeting the central nervous system.

Metabolism: Models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. Predicting metabolic stability and potential sites of metabolism is vital to avoid rapid clearance or drug-drug interactions.

Excretion: Properties related to clearance, such as predicted solubility and interaction with renal transporters, can be estimated.

Toxicity (ADMET): Early toxicity prediction (the 'T' in ADMET) assesses risks such as cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and mutagenicity.

For chromone derivatives, in silico ADME studies help identify potential liabilities. researchgate.net The presence of the iodine atom in this compound would be a key input for these models, as it influences lipophilicity and potential metabolic pathways.

Table 3: Predicted ADME Profile for a Representative Chromone Structure

ADME ParameterProperty PredictedPredicted Value/ClassificationSignificance
Absorption Lipinski's Rule of FiveCompliantGood potential for oral bioavailability. researchgate.net
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Distribution Blood-Brain Barrier (BBB) PenetrationLow / Non-penetrantMay not be suitable for CNS targets unless modified.
Plasma Protein Binding (PPB)>90%High binding may reduce free drug concentration.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesPotential for interactions with co-administered drugs.
Excretion Aqueous Solubility (LogS)LowMay pose challenges for formulation.
Toxicity hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
HepatotoxicityPredicted InactiveLow risk of liver damage.

Biological Activity Profiles and Mechanistic Insights Non Clinical Focus

Anti-Inflammatory Activity Research

Research into the anti-inflammatory properties of various chromone (B188151) derivatives has shown promise. Studies on related compounds have demonstrated the ability to modulate inflammatory responses. For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been found to suppress inflammation by inhibiting pathways such as the TLR4/MAPK signaling pathway, leading to a downregulation of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) expression nih.gov. Other substituted 3,7-dihydroxy-4H-chromen-4-one compounds have exhibited selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, an important target in anti-inflammatory drug development mdpi.comresearchgate.net.

Investigation of Inflammatory Pathways and Targets

The mechanisms underlying the anti-inflammatory effects of chromones often involve key signaling pathways. As mentioned, the TLR4/MAPK pathway is a target for some derivatives nih.gov. Additionally, the inhibition of enzymes like COX-2 and 5-lipoxygenase (5-LOX) by certain chromones points to their potential to interfere with the production of pro-inflammatory mediators mdpi.comresearchgate.net. However, specific studies detailing the interaction of 2-Iodo-4H-1-benzopyran-4-one with these or other inflammatory pathways and targets are not currently available in the reviewed literature.

Neuroprotective Effects and Mitochondrial Function

The neuroprotective potential of the chromone scaffold has been explored, with some derivatives showing promise in models of neurological disorders. Flavonoids, which include the chromone structure, are known to have neuroprotective potential mdpi.comresearchgate.net. Studies on certain chromene derivatives have demonstrated neuroprotective effects against excitotoxicity and oxidative stress in neuronal cell cultures nih.gov.

Impact on Mitochondrial Enzyme Activity (e.g., Complex III, Citrate (B86180) Synthase, Cytochrome-c-Oxidase)

Mitochondrial dysfunction is a key factor in many neurodegenerative diseases. While some compounds are known to affect mitochondrial function, for example, by reducing the efficiency of mitochondrial respiration nih.govnih.gov, there is no specific information available regarding the impact of this compound on the activity of mitochondrial enzymes such as Complex III, citrate synthase, or cytochrome-c-oxidase.

Reduction of Neuroinflammation

Neuroinflammation is a critical component of neurodegenerative processes. While some chromone derivatives have been investigated for their ability to reduce neuroinflammation, there is a lack of specific data on the effects of this compound in this area. A related compound, 2-iodo-4'-methoxychalcone, has been shown to attenuate methylglyoxal-induced neurotoxicity, in part through its antioxidant and anti-apoptotic effects nih.gov.

Cognitive Deficit Assessment in Animal Models

Animal models are crucial for evaluating the potential of compounds to ameliorate cognitive deficits associated with neurodegenerative diseases. While various 2H/4H-chromene analogs have been investigated for a range of biological activities nih.gov, there are no published studies assessing the effects of this compound in animal models of cognitive impairment.

Antioxidant Activity Investigations

The antioxidant properties of chromone derivatives are a significant area of research. Various in vitro assays are used to evaluate the antioxidant activity of these compounds, including the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay researchgate.netresearchgate.net. Studies on 4-hydroxy-chromene-2-one derivatives have demonstrated their potential as radical scavengers nih.gov. The antioxidant activity is often attributed to the presence and position of hydroxyl groups on the chromone ring system nih.gov. However, specific data from antioxidant activity investigations of this compound are not available.

Hydrogen Atom Transfer (HAT) Mechanism Studies

Hydrogen Atom Transfer (HAT) is a fundamental chemical process where a hydrogen atom (a proton and an electron) is transferred from one molecule to another in a single step. scripps.edu This mechanism is crucial in various redox reactions and is a key pathway for the antioxidant activity of many compounds. wikipedia.org In the context of this compound and related benzopyran structures, the HAT mechanism is a primary way they can neutralize free radicals. chemrxiv.org

The core principle of the HAT mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to biological molecules. The efficiency of this process is largely governed by the bond dissociation energy (BDE) of the bond being broken (e.g., an O-H bond in a hydroxylated benzopyran). A lower BDE facilitates the transfer of the hydrogen atom, making the compound a more effective antioxidant via the HAT pathway.

X• + H-Y → X-H + Y• wikipedia.org

Where X• is a free radical and H-Y is the antioxidant molecule (e.g., a hydroxylated benzopyran).

Role of Structural Features in Antioxidant Capacity

The antioxidant capacity of 4H-1-benzopyran-4-one derivatives is intrinsically linked to their molecular structure. nih.gov Several key structural features contribute to their ability to scavenge free radicals and mitigate oxidative stress. nih.gov

One of the most critical features for antioxidant activity in this class of compounds is the presence of hydroxyl (-OH) groups, particularly on the aromatic ring. nih.gov These hydroxyl groups can act as hydrogen donors, neutralizing free radicals through mechanisms like Hydrogen Atom Transfer (HAT). The position and number of these hydroxyl groups significantly impact the antioxidant potential. For instance, coumarins, which are analogs of 2H-1-benzopyran-2-one, exhibit the greatest antioxidant activity when they possess two hydroxyl groups. nih.gov Those with a single hydroxyl group are considerably less active, and those without any are inactive. nih.gov

The conjugated system of the benzopyran ring also plays a vital role. nih.gov This system allows for the delocalization of the unpaired electron that forms on the antioxidant molecule after it has donated a hydrogen atom. This resonance stabilization makes the resulting antioxidant radical more stable and less likely to propagate further radical reactions.

Table 1: Influence of Structural Features on Antioxidant Activity of Benzopyran Derivatives

Structural FeatureEffect on Antioxidant CapacityMechanism of Action
Hydroxyl Groups Generally increases activity. The number and position are crucial.Act as hydrogen donors to neutralize free radicals (e.g., via HAT).
Conjugated System Enhances activity.Stabilizes the resulting antioxidant radical through electron delocalization.
Electron-Donating Groups Typically increases activity.Facilitate hydrogen donation from hydroxyl groups by increasing electron density.
Electron-Withdrawing Groups May decrease activity.Can hinder hydrogen donation by reducing electron density.

Other Biological Activities

Estrogen Receptor Modulatory Activity (Non-steroidal antiestrogens)

Certain benzopyran derivatives have been investigated for their potential to act as selective estrogen receptor modulators (SERMs). nih.gov SERMs are a class of compounds that bind to estrogen receptors but have different effects in different tissues. taylorandfrancis.com Depending on the tissue, they can act as either estrogen receptor agonists (mimicking the effects of estrogen) or antagonists (blocking the effects of estrogen). nih.gov This tissue-selective activity makes them valuable for various therapeutic applications, including the treatment of hormone-responsive cancers like breast cancer and managing postmenopausal conditions such as osteoporosis. wikipedia.orgclevelandclinic.org

While the provided information does not specifically detail the estrogen receptor modulatory activity of this compound, the broader class of benzopyrans has been a source of compounds with such properties. nih.gov The development of non-steroidal antiestrogens is a significant area of research, and the benzopyran scaffold is one of many that have been explored for this purpose. The interaction of these molecules with the estrogen receptor is highly dependent on their three-dimensional structure and the nature and position of their substituents, which dictate how they fit into the receptor's binding pocket and whether they elicit an agonistic or antagonistic response.

Immunomodulatory Action

The immunomodulatory effects of various chemical compounds involve the alteration of the immune response. This can include the suppression or stimulation of different components of the immune system, such as the production of cytokines and the activity of immune cells like monocytes and macrophages. nih.gov Some compounds can modulate inflammatory pathways, such as those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK). nih.gov

While direct studies on the immunomodulatory action of this compound are not specified, the general class of compounds to which it belongs may possess such activities. The ability of a compound to modulate the immune system is a complex process that depends on its interaction with various cellular targets and signaling pathways. For instance, some antimicrobial agents have been shown to have immunomodulatory effects on host cells, which can be beneficial in conditions where hyperactivation of the pro-inflammatory cytokine response contributes to tissue injury. nih.gov

Antithrombotic and Antiviral Properties

Research has explored the potential of various heterocyclic compounds, including those with structures related to benzopyrans, for their antithrombotic and antiviral activities.

In terms of antiviral properties, numerous studies have investigated the efficacy of different chemical scaffolds against a range of viruses, such as influenza viruses. nih.govresearchgate.net The mechanism of action for antiviral compounds can vary widely, from inhibiting viral entry into host cells to disrupting viral replication cycles. nih.gov For example, some compounds have been found to inhibit an early step in the virus replication cycle, such as virus adsorption or penetration. nih.gov The search for new antiviral agents is ongoing, with a focus on identifying novel structures that can overcome viral resistance to existing drugs. mdpi.com

Regarding antithrombotic properties, this activity involves the prevention of blood clot formation. While the provided information does not directly link this compound to antithrombotic effects, this is an area of active research for many classes of chemical compounds. The structural features of a molecule determine its ability to interact with components of the coagulation cascade and platelet aggregation pathways.

Table 2: Investigated Biological Activities of Related Compound Classes

Biological ActivityPotential Mechanism of Action
Estrogen Receptor Modulation Binding to estrogen receptors and acting as an agonist or antagonist in a tissue-specific manner.
Immunomodulation Altering cytokine production and modulating inflammatory signaling pathways (e.g., NF-κB, MAPK).
Antiviral Inhibiting viral entry, replication, or other stages of the viral life cycle.
Antithrombotic Interfering with the coagulation cascade or platelet aggregation.

Applications in Advanced Materials and Analytical Science

Utilization as Synthetic Building Blocks

The synthetic utility of 2-iodo-4H-1-benzopyran-4-one is significant, primarily due to the carbon-iodine bond at the C-2 position. This bond is amenable to a wide array of modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The iodo-substituted chromone (B188151) is a key intermediate, offering a reactive site for carbon-carbon and carbon-heteroatom bond formation, which is fundamental to molecular engineering. researchgate.net This reactivity allows chemists to introduce diverse functional groups and build complex structures onto the stable chromone framework. researchgate.net

The chromone ring system is the central fragment in numerous flavonoids and is considered a privileged structure in medicinal chemistry. ijrpc.com this compound is an ideal starting material for constructing larger, polycyclic aromatic systems that incorporate the chromone moiety. Through cross-coupling reactions, aromatic and heteroaromatic rings can be fused or appended to the chromone core.

For instance, a Suzuki coupling reaction between this compound and an appropriate arylboronic acid can yield 2-aryl-4H-1-benzopyran-4-ones, which are the fundamental structures of flavones. By using polycyclic boronic acids, such as those derived from naphthalene (B1677914) or pyrene, this method can be extended to synthesize complex, fused polycyclic flavone (B191248) compounds. ijrpc.com These reactions typically proceed with high yields and selectivity, demonstrating the robustness of the iodo-chromone scaffold as a synthetic platform.

Coupling ReactionReactant PartnerResulting Compound Class
Suzuki CouplingArylboronic Acid2-Aryl-chromones (Flavones)
Heck CouplingAlkene2-Vinyl-chromones
Sonogashira CouplingTerminal Alkyne2-Alkynyl-chromones
Stille CouplingOrganostannane2-Aryl/Alkyl-chromones

This table illustrates common cross-coupling reactions that utilize this compound as a substrate to generate more complex derivatives.

The high synthetic potential of iodo-substituted chromones makes them valuable for creating a wide variety of complex molecular frameworks and novel heterocyclic systems. researchgate.net The C-I bond serves as a versatile anchor point for diversification.

Sonogashira Coupling: Reacting this compound with terminal alkynes provides a direct route to 2-alkynyl-chromones. These products can undergo further transformations, such as cycloaddition reactions, to form new heterocyclic rings fused to the chromone core.

Heck Coupling: The reaction with various alkenes can introduce vinyl groups at the 2-position, which can then be used in subsequent metathesis or polymerization reactions to develop advanced materials.

Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups by coupling the iodo-chromone with amines, leading to the synthesis of 2-amino-chromone derivatives, a class of compounds with significant biological interest.

Multi-component Reactions: The chromone scaffold can participate in one-pot multi-component reactions, enabling the rapid assembly of highly complex molecules from simple precursors in a single synthetic step. nih.gov

This synthetic flexibility allows for the creation of extensive libraries of chromone derivatives for screening in drug discovery and materials science applications. nih.gov

Fluorescence Probes and Photochemical Applications

The photochemical properties of the chromone framework make it a candidate for applications in fluorescence and photosensitization. ijrpc.com While many fluorescent probes are based on the related coumarin (B35378) structure, chromones also exhibit interesting photophysical behaviors that can be tuned by substitution.

This compound holds significant potential as a photosensitizer, particularly for applications like photodynamic therapy (PDT), due to the "internal heavy-atom effect". nih.gov In photochemistry, a photosensitizer absorbs light energy and transfers it to other molecules, such as molecular oxygen. For efficient PDT, the photosensitizer must undergo a process called intersystem crossing (ISC) from its photoexcited singlet state (S₁) to a longer-lived triplet state (T₁). mdpi.com

The presence of a heavy atom, such as iodine, covalently bonded to the chromophore dramatically enhances the rate of ISC. nih.gov This is because the large atomic nucleus of iodine increases spin-orbit coupling, which facilitates the spin-forbidden S₁ → T₁ transition. nih.gov A higher population of the triplet state leads to more efficient energy transfer to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT. mdpi.com While many modern photosensitizers are designed to be heavy-atom-free to avoid potential toxicity, the principle remains a powerful tool for enhancing ISC efficiency. nih.govmdpi.com The triplet state lifetime of a photosensitizer can, however, be reduced by the heavy atom effect, as it enhances both the desired S₁→T₁ transition and the T₁→S₀ decay. mdpi.com

Photophysical ParameterInfluence of Internal Heavy Atom (Iodine)Consequence for Photosensitization
Intersystem Crossing (ISC) RateIncreasesMore efficient generation of the active triplet state.
Fluorescence Quantum YieldDecreasesCompeting radiative decay pathway is suppressed.
Phosphorescence Quantum YieldIncreasesTriplet state is more readily populated.
Triplet State LifetimeDecreasesCan reduce the time available for energy transfer to O₂.

This table summarizes the general consequences of the internal heavy-atom effect on the photophysical properties relevant to photosensitizers.

Organic molecules with extensive π-conjugated systems that exhibit strong nonlinear optical (NLO) properties are of great interest for applications in photonics, including optical limiting. jhuapl.eduyoutube.com An optical limiter is a device that shows high transmittance at low input light intensity but becomes opaque at high intensity, thereby protecting sensitive optical sensors or the human eye from damage by intense laser pulses. scielo.org.mx

The chromone nucleus possesses a π-conjugated framework, and its NLO properties can be computationally studied and potentially enhanced through chemical modification. nih.gov The introduction of an iodine atom could influence the NLO response of the molecule. While direct experimental evidence for this compound in optical limiting is not established, organic materials are known to be effective optical limiters. scielo.org.mx The mechanism often relies on processes like two-photon absorption or reverse saturable absorption, where the absorption coefficient of the material increases with light intensity. The design of organic molecules with tailored NLO properties is an active area of research, and the functionalization of scaffolds like chromones is a plausible strategy for developing new optical limiting materials.

Analytical Reagents

While this compound is not typically used as an analytical reagent in its own right, it serves as a crucial platform for the synthesis of custom-designed analytical molecules, including fluorescent probes and chemosensors. The ability to precisely modify the chromone scaffold at the 2-position via the iodo-group is key to this application. researchgate.net

By employing the cross-coupling reactions previously discussed, chemists can attach specific recognition moieties to the chromone core. For example:

Ion Sensors: A receptor molecule with a specific affinity for a metal ion (an ionophore) can be attached. Binding of the target ion by the receptor can induce a change in the fluorescence or absorption properties of the chromone core, allowing for quantitative detection.

Fluorescent Labels: The iodo-group can be replaced with functional groups, like an alkyne via Sonogashira coupling. This alkyne-functionalized chromone can then be attached to biomolecules like proteins or DNA using "click chemistry," serving as a fluorescent tag for imaging and tracking in biological systems. ijrpc.com

Molecular Probes: Groups sensitive to environmental changes (e.g., pH, polarity, viscosity) can be introduced. The resulting chromone derivative can then report on these properties through changes in its spectroscopic signal.

The chromone structure itself provides the necessary photophysical properties (absorption and emission), while the functionality introduced by displacing the iodine atom provides the selectivity for the desired analyte.

Synthetic Route (from 2-iodo-chromone)Functional Group IntroducedPotential Analytical Application
Suzuki CouplingBoronic acid/esterSaccharide sensing
Buchwald-Hartwig AminationAmine with chelating groupMetal ion detection
Sonogashira Coupling + Click ChemistryAzide-containing biomoleculeFluorescent labeling of proteins/DNA
Stille CouplingHeterocyclic moietyProbes for specific biological targets

This table provides examples of how this compound can be functionalized to create molecules for specific analytical purposes.

Complexing and Chelating Agents for Metal Ion Determination

While the broader class of benzopyranones, particularly those with hydroxyl substitutions, has been investigated for their metal-chelating properties, specific research detailing "this compound" as a complexing or chelating agent for the determination of metal ions is not extensively available in the reviewed scientific literature. Generally, chelating agents are organic compounds that can form multiple bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. This property is fundamental in analytical chemistry for sequestering and quantifying metal ions. The effectiveness of a chelating agent is determined by its affinity and selectivity for specific metal ions.

Table 1: General Characteristics of Chelating Agents for Metal Ion Determination

Property Description Relevance in Analytical Chemistry
Coordination Sites The number of donor atoms in the ligand that can bind to a metal ion. Higher numbers often lead to more stable complexes.
Selectivity The ability of a chelating agent to preferentially bind to a specific metal ion over others. Crucial for accurate determination of a target metal in a mixture.
Stability Constant (Kf) An equilibrium constant for the formation of the complex in solution. A high stability constant indicates a strong and stable complex.
Solubility The solubility of both the chelating agent and the resulting metal complex in the chosen solvent. Affects the feasibility of solution-based analytical methods.

Spectrophotometric Methods for Trace Element Analysis

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance. In the context of trace element analysis, chelating agents are often employed to form colored complexes with metal ions. The intensity of the color, which is proportional to the concentration of the metal ion, can then be measured using a spectrophotometer.

There is a lack of specific studies in the available literature that demonstrate the application of "this compound" in spectrophotometric methods for trace element analysis. The development of such a method would typically involve the following steps:

Complex Formation: Reacting "this compound" with the target trace element to form a stable, colored complex.

Wavelength Selection: Determining the wavelength of maximum absorbance (λmax) for the metal complex.

Calibration: Preparing a series of standard solutions with known concentrations of the trace element, reacting them with the chelating agent, and measuring their absorbance to create a calibration curve.

Sample Analysis: Measuring the absorbance of the sample solution after complexation and using the calibration curve to determine the concentration of the trace element.

Table 2: Hypothetical Parameters for a Spectrophotometric Method

Parameter Description Example Value
λmax Wavelength of maximum absorbance. To be determined experimentally
Molar Absorptivity (ε) A measure of how strongly the complex absorbs light at a specific wavelength. To be determined experimentally
Linear Range The concentration range over which the absorbance is directly proportional to the concentration. To be determined experimentally
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected. To be determined experimentally

Future Perspectives and Research Challenges

Development of Novel and Green Synthetic Methodologies

The synthesis of iodinated chromones is a pivotal area for development. Current methods often rely on multi-step processes that may not align with the principles of green chemistry. Future research should focus on creating more efficient, atom-economical, and environmentally benign synthetic routes.

Key Research Directions:

One-Pot Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. Iodine-promoted one-pot reactions have shown promise for constructing related chromone (B188151) derivatives, suggesting a viable strategy. researchgate.net

Electrophilic Iodocyclization: The use of simple, inexpensive electrophiles like molecular iodine (I₂) for the cyclization of precursors is a promising green approach. nih.gov Developing this method to favor the 2-iodo substitution would be a significant advancement.

Catalyst-Free and Metal-Free Approaches: Moving away from costly and potentially toxic metal catalysts is a central goal of green chemistry. Methods that use iodine to mediate cyclization, such as the synthesis of 3-iodochromones from enaminones, provide a strong foundation for future metal-free strategies. frontiersin.org

Use of Green Solvents: Exploring the use of water or other environmentally friendly solvents in reactions like iodocyclization can drastically reduce the environmental impact of synthesis. nih.gov

A comparative table of synthetic approaches highlights the trend towards greener methods.

MethodPrecursorsReagentsKey FeaturesReference
Two-Step Iodination 2-Hydroxyacetophenone (B1195853) derivatives, DMF-DMAIodineA reliable method for producing 3-iodochromones. frontiersin.org
Electrophilic Cyclization Aryl propargylic ethersI₂, IClUtilizes simple and inexpensive electrophiles. nih.gov
Iodine-Promoted One-Pot 2-Aminophenol, TMTD, 2-hydroxyphenyl enaminonesIodineFeatures mild conditions and operational simplicity. researchgate.net

Comprehensive Mechanistic Understanding of Complex Transformations

The carbon-iodine (C-I) bond in 2-Iodo-4H-1-benzopyran-4-one is its most significant feature for synthetic transformations, acting as an excellent leaving group in cross-coupling reactions. A deep mechanistic understanding of these transformations is crucial for controlling reaction outcomes and designing novel molecular architectures.

The primary utility of iodochromones lies in their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. researchgate.netlibretexts.org The exceptional reactivity of the C-I bond, which is significantly more reactive than C-Br or C-Cl bonds, allows for selective and efficient bond formation under mild conditions. libretexts.orgnih.gov

The general mechanism involves three key steps:

Oxidative Addition: A low-valent palladium catalyst (Pd(0)) inserts into the C-I bond of the iodochromone.

Transmetallation: The second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling).

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

Future research challenges include developing chemo- and regiocontrolled tandem reactions, where multiple bonds are formed in a single, controlled sequence. nih.gov Understanding the subtle interplay of catalysts, ligands, and reaction conditions will be essential to selectively functionalize the chromone core and build complex fused-ring systems.

Rational Design of Derivatives for Enhanced Biological Activities Based on QSAR/QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that correlate a compound's chemical structure with its biological activity. For this compound, this approach is critical for rationally designing derivatives with improved potency and selectivity.

A significant study on a series of 3-iodochromone derivatives demonstrated their potential as fungicides against Sclerotium rolfsii. frontiersin.orgfrontiersin.org This research successfully employed 2D-QSAR to build predictive models for fungicidal activity.

Key Findings from QSAR Analysis of 3-Iodochromones: frontiersin.org

Best Model: The Multiple Linear Regression (MLR) model provided the highest predictive power, with a correlation coefficient (r²) of 0.943.

Influential Descriptors: The fungicidal activity was found to be influenced by a combination of electronic and topological descriptors, including DeltaEpsilonC, T_2_Cl_6, and ZCompDipole.

Most Active Compound: 6,8-Dichloro-3-iodochromone was identified as the most potent derivative, with an ED₅₀ of 8.43 mg L⁻¹.

Future work should expand on these findings by:

Developing 3D-QSAR models to understand the spatial requirements for ligand-target interactions. nih.gov

Synthesizing new derivatives based on QSAR predictions, focusing on modifying the substitution pattern on the benzene (B151609) ring to optimize the key descriptors.

Applying QSAR to guide the design of iodochromones targeting other biological activities, such as anticancer or anti-inflammatory effects, where the broader chromone scaffold has shown promise. frontiersin.orgnih.gov QSAR studies on other benzopyranes have shown that properties like hydrophobicity, 3D shape, and polarizability are crucial for activity. nih.goviiarjournals.org

QSAR ModelCorrelation Coefficient (r²)Cross-Validated (q²)Key Descriptors IdentifiedReference
MLR (Fungicidal) 0.9430.911DeltaEpsilonC, T_2_Cl_6, ZCompDipole frontiersin.org
PCR (Fungicidal) 0.8650.777Principal components of descriptors frontiersin.org
PLS (Fungicidal) 0.9200.869Latent variables of descriptors frontiersin.org

Exploration of Undiscovered Biological Targets and Pathways

The benzopyran-4-one (chromone) core is a known "privileged scaffold" in medicinal chemistry, found in molecules with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. frontiersin.org The introduction of an iodine atom can modulate these activities and potentially lead to the discovery of novel biological targets.

Future Research Avenues:

Anticancer Activity: While many chromones show antiproliferative effects, the specific pathways targeted by iodinated derivatives are largely unknown. nih.gov Research could investigate their effects on key cancer-related targets like protein kinases or their ability to induce apoptosis. nih.goviiarjournals.org

Enzyme Inhibition: Chromones are known to inhibit various enzymes, including acetylcholinesterase and aldose reductase. mdpi.comnih.gov Halogenation can enhance binding affinity through effects like increased lipophilicity or the formation of halogen bonds. Screening iodochromone libraries against panels of enzymes could uncover novel and potent inhibitors.

Antimicrobial and Antinematodal Targets: The fungicidal activity of 3-iodochromones is established, but the specific molecular target within the fungus is not. frontiersin.org Furthermore, other halogenated benzopyranones have shown antinematodal and antibacterial activities. mdpi.comnih.gov Identifying the mechanism of action is a critical next step for developing these compounds as potential agrochemicals or therapeutics.

Advanced Material Science Applications of 2-Iodo-4H-1-benzopyran-one Derivatives

The unique electronic and structural properties of the chromone scaffold, combined with the versatility of the C-I bond, make these compounds attractive candidates for applications in material science.

Photochromic Materials: Certain derivatives of 2H-benzopyrans are known to exhibit photochromic behavior, changing color upon exposure to light. nih.gov A key research challenge is to investigate how the introduction of a heavy atom like iodine influences these photophysical properties. The "heavy-atom effect" could potentially alter the excited-state dynamics, leading to novel photo-responsive materials.

Organic Electronics: The C-I bond serves as a synthetic anchor for constructing larger, conjugated systems via cross-coupling reactions. This allows for the synthesis of novel organic materials with tailored electronic properties for use in applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Polymers: Iodochromones can be incorporated as monomers into polymers, imparting specific biological or physical properties to the resulting material.

Integration of Advanced Computational and Experimental Techniques for Predictive Research

The synergy between computational modeling and experimental validation is essential for accelerating the discovery and development of new molecules. The future of research on this compound will rely heavily on this integrated approach.

Predictive Toxicology and ADMET Profiling: Before extensive synthesis, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, helping to prioritize candidates with favorable drug-like properties.

Mechanism-Based Design: Combining experimental kinetic studies with computational techniques like Density Functional Theory (DFT) can elucidate reaction mechanisms. This knowledge is crucial for optimizing synthetic routes and controlling reaction selectivity.

Target Identification and Validation: Molecular docking simulations can predict how iodochromone derivatives bind to the active sites of biological targets, such as fungal enzymes or cancer-related proteins. researchgate.net These computational hypotheses can then be tested experimentally, creating a feedback loop that refines both the molecular design and the understanding of the biological system. mdpi.com

By integrating these advanced computational and experimental methods, researchers can move beyond serendipitous discovery towards a more predictive and rational design of novel iodochromone-based compounds for a wide range of applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.